molecular formula C19H26N2O3 B2896489 3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea CAS No. 1421442-33-2

3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Cat. No.: B2896489
CAS No.: 1421442-33-2
M. Wt: 330.428
InChI Key: YJHMFRUSFFWFSM-UHFFFAOYSA-N
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Description

3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a urea-based small molecule characterized by three distinct substituents: a 4-tert-butylphenyl group, a furan-3-ylmethyl moiety, and a 2-methoxyethyl chain. The urea scaffold is a well-established pharmacophore in medicinal chemistry, often associated with hydrogen-bonding interactions critical for target binding . The furan ring, an electron-rich heterocycle, could influence electronic properties and metabolic stability.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-19(2,3)16-5-7-17(8-6-16)20-18(22)21(10-12-23-4)13-15-9-11-24-14-15/h5-9,11,14H,10,12-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHMFRUSFFWFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CCOC)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea typically involves multiple steps, starting with the preparation of the tert-butylphenyl derivative. This can be achieved through the Friedel-Crafts alkylation reaction, where benzene is reacted with tert-butyl chloride in the presence of an aluminum chloride catalyst. The resulting tert-butylbenzene is then further functionalized to introduce the furan and methoxyethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography or recrystallization, may be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The carbonyl group in the urea moiety can be reduced to an amine.

  • Substitution: : The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like sodium azide (NaN3) or halides (e.g., iodide, bromide) can be employed.

Major Products Formed

  • Oxidation: : Furan-2,5-dione

  • Reduction: : 3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea amine

  • Substitution: : Various derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interaction of small molecules with biological targets. Its structural complexity can provide insights into molecular recognition and binding processes.

Medicine

Potential medicinal applications include the development of new drugs. The compound's ability to interact with biological targets may make it a candidate for drug discovery and development, particularly in the areas of inflammation and pain management.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit or activate certain signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it to structurally related urea derivatives:

1-(4-(Tert-Butyl)phenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea (4f)

  • Key Differences: Core Structure: Compound 4f contains a β-lactam (azetidinone) ring substituted with fluorophenyl and methoxyphenyl groups, whereas the target compound lacks this rigid heterocycle, instead incorporating a flexible methoxyethyl chain and furan ring. Substituent Effects: The azetidinone in 4f introduces steric constraints and hydrogen-bonding capabilities distinct from the furan-methoxyethyl combination. Synthetic Pathways: Both compounds utilize urea-forming reactions, such as coupling amines with isocyanates. For example, 4f was synthesized via reaction of a β-lactam amine with 4-tert-butyl isocyanate (yield: 91%) .

Other Urea Analogues

  • Lipophilicity : The tert-butyl group in both compounds increases logP, but the methoxyethyl chain in the target compound may reduce logP compared to 4f’s fluorophenyl group.
  • Solubility : The methoxyethyl chain likely improves aqueous solubility relative to 4f’s aromatic-rich structure.
  • Bioactivity: The azetidinone in 4f may confer antiproliferative activity (as hinted in ), while the furan in the target compound could modulate selectivity for enzymes like cytochrome P450 isoforms.

Data Tables

Table 1. Substituent Comparison

Compound R1 (Urea N-Substituent) R2 (Urea N-Substituent) Key Functional Groups
Target Compound Furan-3-ylmethyl 2-Methoxyethyl Furan, Methoxyethyl, tert-Butyl
4f β-Lactam (azetidinone) 4-tert-Butylphenyl β-Lactam, Fluorophenyl, Methoxyphenyl

Table 2. Hypothesized Physicochemical Properties

Property Target Compound Compound 4f
Molecular Weight ~350–370 g/mol ~500–520 g/mol
logP ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity)
Water Solubility Moderate (methoxyethyl) Low (aromatic dominance)

Biological Activity

3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a synthetic compound that belongs to the class of ureas, characterized by its unique structural components which include a tert-butyl group, a phenyl ring, a furan moiety, and a methoxyethyl group. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, related urea derivatives have shown broad-spectrum antitumor activity against various cancer cell lines. The GI50 (the concentration required to inhibit 50% of cell growth) values for these compounds range widely depending on the specific structure and substituents present.

CompoundCell LineGI50 (μM)
Compound AEKVX (Lung Cancer)1.7
Compound BRPMI-8226 (Leukemia)21.5
Compound COVCAR-4 (Ovarian Cancer)25.9
Compound DPC-3 (Prostate Cancer)28.7

These findings suggest that the incorporation of specific functional groups can enhance the biological efficacy of urea derivatives.

The mechanism through which 3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea exerts its biological effects is likely multifaceted. Compounds with similar structures have been shown to inhibit key signaling pathways involved in cancer cell proliferation, such as the PI3K/Akt/mTOR pathway. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells.

Case Studies

  • Study on Antiproliferative Effects : A study conducted on a series of urea derivatives, including those structurally related to our compound of interest, revealed that certain modifications significantly enhanced antiproliferative activity against human colon HCT116 and breast MCF-7 cancer cell lines. Notably, one derivative exhibited a GI50 value of 0.3–0.45 μM , indicating potent activity compared to standard chemotherapeutics.
  • In Vivo Efficacy : In an S180 homograft model in mice, compounds similar to 3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea demonstrated significant tumor size reduction, supporting their potential as effective anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of urea derivatives is closely linked to their structural components:

  • Tert-butyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Furan Moiety : Contributes to the compound's ability to interact with biological targets due to its electron-rich nature.
  • Methoxyethyl Group : May influence solubility and bioavailability.

A systematic evaluation of these groups has led researchers to optimize compounds for improved efficacy.

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